4-Amino-5-chloro-2-iodobenzoic acid
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Overview
Description
4-Amino-5-chloro-2-iodobenzoic acid is an organic compound with the molecular formula C7H5ClINO2 It is a derivative of benzoic acid, featuring an amino group, a chlorine atom, and an iodine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-2-iodobenzoic acid typically involves multiple steps. One common method starts with the iodination of methyl anthranilate, followed by a Sandmeyer reaction to introduce the chlorine atom. The final product is obtained through hydrolysis and purification steps .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-2-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, chlorine, and iodine groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-Amino-5-chloro-2-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-2-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The amino, chlorine, and iodine groups can interact with various enzymes and receptors, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-5-chloro-2-iodobenzoic acid include:
- 2-Iodobenzoic acid
- 3-Iodobenzoic acid
- 4-Iodobenzoic acid
- 4-Chloro-2-iodobenzoic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the amino group in addition to the chlorine and iodine atoms.
Properties
Molecular Formula |
C7H5ClINO2 |
---|---|
Molecular Weight |
297.48 g/mol |
IUPAC Name |
4-amino-5-chloro-2-iodobenzoic acid |
InChI |
InChI=1S/C7H5ClINO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12) |
InChI Key |
RSQZVCHXJGUMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N)I)C(=O)O |
Origin of Product |
United States |
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